molecular formula C12H17NO4 B5852003 N-ethyl-2,4,5-trimethoxybenzamide

N-ethyl-2,4,5-trimethoxybenzamide

Cat. No.: B5852003
M. Wt: 239.27 g/mol
InChI Key: WJGCZZJYQWMURE-UHFFFAOYSA-N
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Description

N-Ethyl-2,4,5-trimethoxybenzamide is a benzamide derivative featuring methoxy groups at the 2-, 4-, and 5-positions of the aromatic ring and an ethyl group attached to the amide nitrogen. Its molecular formula is C₁₃H₁₉NO₄, and its structure is characterized by an asymmetric substitution pattern compared to the more common 3,4,5-trimethoxy isomers. This compound belongs to a class of molecules studied for their biological activities, including antiparasitic, anticancer, and enzyme-modulating properties. The ethyl substituent on the amide nitrogen contributes to its lipophilicity and steric profile, which may influence its pharmacokinetic behavior and target interactions.

Properties

IUPAC Name

N-ethyl-2,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-5-13-12(14)8-6-10(16-3)11(17-4)7-9(8)15-2/h6-7H,5H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGCZZJYQWMURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,4,5-trimethoxybenzamide typically involves the reaction of 2,4,5-trimethoxybenzoic acid with ethylamine. The process can be summarized as follows:

    Formation of 2,4,5-trimethoxybenzoyl chloride: This is achieved by reacting 2,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The resulting 2,4,5-trimethoxybenzoyl chloride is then reacted with ethylamine in the presence of a base such as triethylamine (TEA) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 2,4,5-trimethoxybenzoic acid or 2,4,5-trimethoxybenzaldehyde.

    Reduction: Formation of N-ethyl-2,4,5-trimethoxyaniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-ethyl-2,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-2,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Methoxy Positions Amide Substituent Key Structural Features
This compound 2, 4, 5 Ethyl Asymmetric substitution, steric bulk
N-Butyl-3,4,5-trimethoxybenzamide 3, 4, 5 n-Butyl Symmetric, linear alkyl chain
N-(2-Methoxyphenyl)-3,4,5-TMB* 3, 4, 5 2-Methoxyphenyl Aromatic substituent, hydrogen bonding

*TMB = trimethoxybenzamide

Antiparasitic Activity

  • N-Isobutyl-3,4,5-trimethoxybenzamide (IC₅₀ = 2.21 µM) exhibits higher trypanocidal activity than its linear-chain analog N-butyl-3,4,5-trimethoxybenzamide (IC₅₀ = 6.21 µM), highlighting the importance of branched alkyl chains for potency .
  • This compound is expected to show reduced activity compared to branched analogs due to its smaller, linear ethyl group. However, its 2,4,5-substitution may enhance selectivity by avoiding off-target interactions observed in 3,4,5-analogs.

Protein-Ligand Interactions

  • N-Biphenyl-4-yl-3,4,5-trimethoxybenzamide (Compound 19D) binds to Glu-875 via hydrophobic interactions with its biphenyl group, a feature absent in less active analogs .
  • The ethyl group in the target compound may lack the steric bulk required for similar interactions, but its 2,4,5-substitution could enable unique binding modes in enzymes or receptors.

Physicochemical Properties

Solubility and Crystal Packing

  • N-Cyclohexyl-3,4,5-trimethoxybenzamide () forms monoclinic crystals (space group P21/c) with intermolecular hydrogen bonds.
  • N-(2-Hydroxyethyl)-3,4,5-trimethoxybenzamide () benefits from enhanced solubility due to its hydroxyl group, whereas the ethyl-substituted analog likely has moderate solubility influenced by its alkyl chain .

Thermal Stability

  • Crystallographic data for N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () reveals stable hydrogen-bonded networks. The absence of bulky substituents in this compound may result in lower melting points or reduced thermal stability .

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